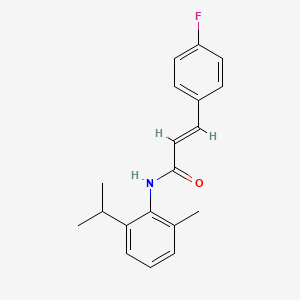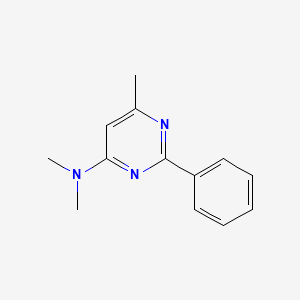
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine (TMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. TMP is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological effects.
作用機序
The mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to have antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, there are also limitations to its use. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine is not water-soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on N,N,6-trimethyl-2-phenyl-4-pyrimidinamine. One potential area of study is its use as an anti-tumor agent. Further research is needed to determine its effectiveness in treating various types of cancer. Another area of study is its potential as a treatment for neurodegenerative diseases. Further research is needed to determine its effectiveness in treating these conditions. Additionally, research is needed to better understand the mechanism of action of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine and to identify potential side effects or limitations of its use.
合成法
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can be synthesized through a variety of methods, including the reaction of 2,4,6-trimethylpyrimidine with phenylhydrazine, or by the reaction of 2,4,6-trimethylpyrimidine with benzaldehyde followed by reduction with sodium borohydride. The synthesis of N,N,6-trimethyl-2-phenyl-4-pyrimidinamine can also be achieved through the reaction of 2,4,6-trimethylpyrimidine with phenylisocyanate.
科学的研究の応用
N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been shown to have potential applications in scientific research, particularly in the field of medicine. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has been found to inhibit the growth of cancer cells and has shown potential as an anti-tumor agent. N,N,6-trimethyl-2-phenyl-4-pyrimidinamine has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
N,N,6-trimethyl-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-10-9-12(16(2)3)15-13(14-10)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSXRZVZYSQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5340682 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

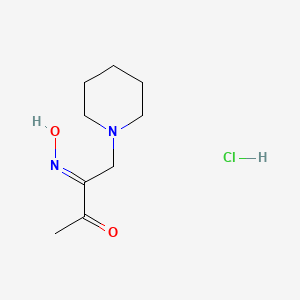
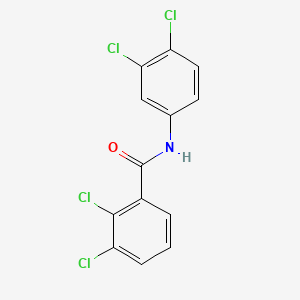
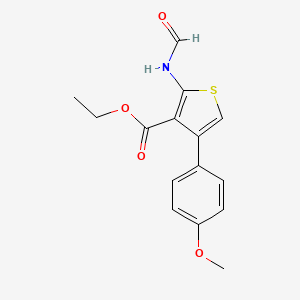
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
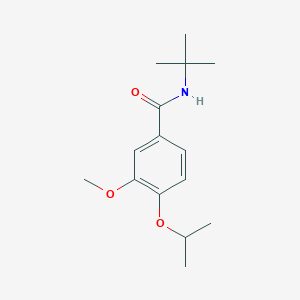
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5887464.png)
